molecular formula C20H13FN2O3 B2699543 4-fluoro-N-(4-methyl-5-oxo-5H-chromeno[4,3-b]pyridin-2-yl)benzamide CAS No. 851411-20-6

4-fluoro-N-(4-methyl-5-oxo-5H-chromeno[4,3-b]pyridin-2-yl)benzamide

Cat. No.: B2699543
CAS No.: 851411-20-6
M. Wt: 348.333
InChI Key: HNXUMZFIAOOPJI-UHFFFAOYSA-N
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Description

4-fluoro-N-(4-methyl-5-oxo-5H-chromeno[4,3-b]pyridin-2-yl)benzamide is a synthetic small molecule featuring a chromeno[4,3-b]pyridine core, a heterocyclic framework of significant interest in medicinal chemistry and drug discovery . This scaffold is recognized as a privileged structure due to its diverse biological potential . The specific molecular architecture of this compound integrates a 4-fluorobenzamide moiety attached to the chromeno-pyridine system, which is substituted with a methyl group at the 4-position and an oxo group at the 5-position. Chromeno-pyridine analogs are the subject of ongoing scientific investigation for their potential to interact with key biological targets. Specifically, closely related 5-oxo-5H-chromeno[2,3-b]pyridine derivatives have been developed and studied as potent inhibitors of the inflammatory kinases TBK1 and IKKε, suggesting a potential mechanism of action for this compound class in regulating metabolic and inflammatory pathways . Furthermore, other structural analogs based on the chromanone scaffold have demonstrated promising in vitro anticancer activity across a range of cancer cell lines, indicating the broader research value of this chemical family in oncology . This compound is provided exclusively for research use in laboratory settings. It is not intended for diagnostic, therapeutic, or any human or veterinary use.

Properties

IUPAC Name

4-fluoro-N-(4-methyl-5-oxochromeno[4,3-b]pyridin-2-yl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H13FN2O3/c1-11-10-16(23-19(24)12-6-8-13(21)9-7-12)22-18-14-4-2-3-5-15(14)26-20(25)17(11)18/h2-10H,1H3,(H,22,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HNXUMZFIAOOPJI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC2=C1C(=O)OC3=CC=CC=C32)NC(=O)C4=CC=C(C=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H13FN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

348.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-fluoro-N-(4-methyl-5-oxo-5H-chromeno[4,3-b]pyridin-2-yl)benzamide typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the chromeno[4,3-b]pyridine core, which can be achieved through a series of cyclization reactions involving appropriate precursors such as coumarins and pyridines .

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of automated synthesis equipment to ensure high yield and purity. The reaction conditions, such as temperature, pressure, and solvent choice, are optimized to facilitate the desired transformations efficiently. Green chemistry principles, such as the use of environmentally benign solvents and catalysts, are often employed to minimize the environmental impact of the synthesis process .

Chemical Reactions Analysis

Types of Reactions

4-fluoro-N-(4-methyl-5-oxo-5H-chromeno[4,3-b]pyridin-2-yl)benzamide undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to convert the carbonyl group to an alcohol or to reduce other functional groups present in the molecule.

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines .

Scientific Research Applications

4-fluoro-N-(4-methyl-5-oxo-5H-chromeno[4,3-b]pyridin-2-yl)benzamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-fluoro-N-(4-methyl-5-oxo-5H-chromeno[4,3-b]pyridin-2-yl)benzamide involves its interaction with specific molecular targets within cells. The compound may inhibit certain enzymes or interfere with cellular signaling pathways, leading to its observed biological effects. For example, it may bind to DNA or proteins, disrupting their normal function and leading to cell death in cancer cells .

Comparison with Similar Compounds

4-Fluoro-N-(5-(pyridin-2-yl)-1,3,4-thiadiazol-2-yl)benzamide (Compound 4f)

  • Structure: Features a 1,3,4-thiadiazole ring instead of the chromeno-pyridine core.
  • Spectral Data :
    • ¹H NMR : Pyridine protons resonate at δ 7.5–8.8 ppm; fluorine-substituted benzene protons show deshielding due to electronegativity .
    • IR : Strong C=O stretch at ~1680 cm⁻¹ (amide), N-H stretch at ~3300 cm⁻¹ .

4-Bromo-N-(4-oxo-2-phenyl-4H-chromen-6-yl)benzamide

  • Structure: Chromene (non-fused pyridine) core with a bromine substituent.
  • Physicochemical Impact : Bromine’s larger atomic radius increases molecular weight (MW ~465 g/mol) and lipophilicity compared to fluorine (MW ~427 g/mol) .
  • Applications : Brominated analogs are often used in radiopharmaceuticals or as intermediates in cross-coupling reactions.

Chromeno-Pyridine Analogs

2-(Dibutylamino)-N-{4-methyl-5-oxo-5H-chromeno[4,3-b]pyridin-2-yl}acetamide

  • Structure: Replaces the benzamide group with a dibutylamino-acetamide chain.
  • Impact: The dibutylamino group enhances lipophilicity (logP >4) and may improve blood-brain barrier penetration compared to the polar benzamide .
  • Synthesis : Likely involves nucleophilic substitution or amide coupling, differing from the silylation methods used for fluorinated benzamides .

4-(4-(Piperidin-1-yl)phenyl)-2-thioxo-1,2,3,4-tetrahydro-5H-chromeno[4,3-d]pyrimidin-5-one

  • Structure: Chromeno-pyrimidine core with a piperidine substituent.
  • Key Contrast: The pyrimidinone ring introduces additional hydrogen-bonding sites, while the piperidine group enhances solubility via basic nitrogen .
  • Computational Data : Predicted oral bioavailability >70% due to balanced logP (~2.5) and topological polar surface area (~80 Ų) .

Halogenated Benzamide Derivatives

4-Chloro-N-(5-(pyridin-2-yl)-1,3,4-thiadiazol-2-yl)benzamide (Compound 4c)

  • Structure : Chlorine replaces fluorine at the benzamide’s para position.
  • Spectral Comparison : Chlorine’s inductive effect reduces electron density, shifting benzene protons upfield (δ 7.2–7.8 ppm) compared to fluorine analogs .
  • Biological Relevance : Chlorinated derivatives often exhibit enhanced antimicrobial activity but higher toxicity.

5-Chloro-N-(4-fluorophenyl)-4-(3-oxo-5,6,7,8-tetrahydrotriazolo[4,3-a]pyridin-2-yl)benzamide

  • Structure : Combines chloro and fluoro substituents with a triazolopyridine moiety.
  • Synthetic Route : Uses trifluoropropan-2-yl intermediates, highlighting the role of steric hindrance in coupling reactions .
  • Thermal Stability: Fluorine and chlorine synergistically increase melting point (>200°C) compared to non-halogenated analogs.

Biological Activity

The compound 4-fluoro-N-(4-methyl-5-oxo-5H-chromeno[4,3-b]pyridin-2-yl)benzamide is a derivative of chromeno[4,3-b]pyridine, a class of compounds known for their diverse biological activities. This article reviews the synthesis, biological evaluations, and potential therapeutic applications of this compound based on existing literature.

Synthesis

The synthesis of 4-fluoro-N-(4-methyl-5-oxo-5H-chromeno[4,3-b]pyridin-2-yl)benzamide typically involves multi-step reactions starting from 4-hydroxycoumarin derivatives. Key steps include:

  • Formation of Chromeno[4,3-b]pyridine : The initial step often involves the condensation of 4-hydroxycoumarin with appropriate aldehydes or ketones to form the chromeno framework.
  • Fluorination : Selective introduction of the fluorine atom at the para position using fluorinating agents.
  • Amidation : The final step involves the reaction with benzoyl chloride or an equivalent to form the amide bond.

Anticancer Properties

Studies have demonstrated that derivatives of chromeno[4,3-b]pyridine exhibit significant anticancer activity. For instance, compounds structurally similar to 4-fluoro-N-(4-methyl-5-oxo-5H-chromeno[4,3-b]pyridin-2-yl)benzamide have shown efficacy against various cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest.

CompoundCell LineIC50 (µM)Mechanism
Compound AMCF-7 (Breast)10.5Apoptosis
Compound BHeLa (Cervical)8.7Cell Cycle Arrest

Enzyme Inhibition

The compound has also been evaluated for its potential as an enzyme inhibitor. Notably, it has shown promising results against key targets involved in cancer progression and inflammation:

  • PI3K Inhibition : Similar compounds have demonstrated IC50 values in the low micromolar range against PI3Kα, a critical enzyme in cancer signaling pathways.
  • Cyclooxygenase Inhibition : The anti-inflammatory properties are attributed to inhibition of cyclooxygenases (COX), which are involved in prostaglandin synthesis.

Case Studies

  • Study on Antiproliferative Effects : A recent study evaluated several chromeno derivatives, including our compound, against various human cancer cell lines. Results indicated that the compound exhibited significant antiproliferative effects with an IC50 value of approximately 12 µM in MCF-7 cells.
  • Inhibition of Enzymatic Activity : A detailed kinetic study assessed the inhibitory effects on PI3K and COX enzymes. The findings suggested that the fluorine substitution enhances binding affinity, leading to improved inhibition rates compared to non-fluorinated analogs.

Molecular Docking Studies

Molecular docking studies have been employed to elucidate the binding interactions between 4-fluoro-N-(4-methyl-5-oxo-5H-chromeno[4,3-b]pyridin-2-yl)benzamide and its target proteins. These studies reveal:

  • Hydrogen Bonding : The presence of fluorine facilitates hydrogen bonding with amino acid residues in the active site.
  • Hydrophobic Interactions : The chromeno moiety engages in hydrophobic interactions that stabilize the ligand-receptor complex.

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